N-(2-cyanophenyl)-2-(ethylthio)benzamide
Übersicht
Beschreibung
N-(2-cyanophenyl)-2-(ethylthio)benzamide, also known as ETC-159, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. The compound inhibits the activity of a protein called the Hedgehog pathway, which is involved in cell growth and differentiation. ETC-159 has been studied for its ability to inhibit the growth of cancer cells, particularly in pancreatic and ovarian cancers.
Wirkmechanismus
N-(2-cyanophenyl)-2-(ethylthio)benzamide inhibits the activity of the Hedgehog pathway, which is involved in cell growth and differentiation. The pathway is activated in many types of cancer, leading to uncontrolled cell growth and tumor formation. By inhibiting the pathway, N-(2-cyanophenyl)-2-(ethylthio)benzamide can prevent the growth and spread of cancer cells. The compound has also been found to have anti-inflammatory effects, which may contribute to its therapeutic activity.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-(2-cyanophenyl)-2-(ethylthio)benzamide has been found to have other biochemical and physiological effects. The compound has been shown to inhibit the expression of genes involved in inflammation, which may be beneficial in the treatment of inflammatory diseases. N-(2-cyanophenyl)-2-(ethylthio)benzamide has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-cyanophenyl)-2-(ethylthio)benzamide is that it is a small molecule inhibitor, which makes it easy to synthesize and study in the laboratory. The compound is also relatively stable and can be stored for long periods of time. However, one limitation of N-(2-cyanophenyl)-2-(ethylthio)benzamide is that it has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-(2-cyanophenyl)-2-(ethylthio)benzamide. One area of interest is the development of more potent and selective inhibitors of the Hedgehog pathway, which may have greater therapeutic potential. Another direction is the investigation of the compound's activity in combination with other cancer drugs, which may enhance its effectiveness. Additionally, further studies are needed to determine the safety and efficacy of N-(2-cyanophenyl)-2-(ethylthio)benzamide in humans, and to explore its potential for the treatment of other diseases.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-2-(ethylthio)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, N-(2-cyanophenyl)-2-(ethylthio)benzamide has been found to be effective against pancreatic and ovarian cancer cells, which are known to be resistant to chemotherapy. The compound has also been studied for its potential use in combination with other cancer drugs, with promising results.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-2-ethylsulfanylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-2-20-15-10-6-4-8-13(15)16(19)18-14-9-5-3-7-12(14)11-17/h3-10H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRNRGSCAUEAHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-(ethylsulfanyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.